4-ヒドロキシアンチピリン

概要

説明

4-ヒドロキシアンテピリン: 4-ヒドロキシフェナゾン および NSC 174055 は、アンテピリンの主要な代謝産物です。 これは主に生体分布促進剤として使用され、脳内での特定の化合物の分布を強化します .

科学的研究の応用

Pharmacokinetics and Drug Metabolism

4-Hydroxyantipyrine plays a crucial role in understanding drug metabolism, particularly in evaluating the pharmacokinetics of various compounds. It is primarily formed through the metabolic pathway of antipyrine, which is extensively studied as a model for human oxidative drug metabolism.

- Metabolic Pathways : In humans, after administration of antipyrine, approximately 28.5% is excreted as 4-hydroxyantipyrine. This metabolite is further conjugated and excreted as glucuronides . The formation of 4-hydroxyantipyrine is predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

- Influence on Drug Clearance : Studies indicate that the presence of 4-hydroxyantipyrine can significantly alter the pharmacokinetic profiles of co-administered drugs. For instance, co-administration with N-acetyl-p-aminophenyl O-sulfate enhances the tissue-to-plasma concentration ratio of drugs like citicoline and thiopental sodium in various organs .

Clinical Implications

The clinical implications of 4-hydroxyantipyrine extend to its use in assessing the effects of other drugs on metabolic pathways.

- Case Studies : Research has shown that ciprofloxacin can inhibit the formation clearance of both 4-hydroxyantipyrine and 3-hydroxymethylantipyrine in healthy volunteers across different age groups, emphasizing the need for careful clinical monitoring when these drugs are co-administered .

- Age-Related Variability : The impact of age on drug metabolism has been highlighted in studies where elderly subjects exhibited a more pronounced decrease in the formation clearance of 4-hydroxyantipyrine compared to younger subjects .

Experimental Applications

In experimental settings, 4-hydroxyantipyrine serves as a valuable biomarker for studying hepatic enzyme activity.

- Research Findings : A study indicated that treatment with phenobarbital significantly decreased antipyrine half-life while altering the metabolite profile, suggesting that different hepatic cytochrome P450 enzymes are responsible for the formation of various metabolites including 4-hydroxyantipyrine .

- Enzyme Kinetics : The kinetics of 4-hydroxyantipyrine formation have been characterized using Michaelis-Menten models, providing insights into its role in drug interactions and metabolism .

Data Tables

作用機序

4-ヒドロキシアンテピリンは、血液脳関門の透過性を高めることで、生体分布促進剤として作用します。 これにより、シチコリンやアンテピリンなどの化合物の脳内分布が強化されます。 この化合物は、この効果を実現するために、特定の分子標的と経路と相互作用します .

類似の化合物との比較

類似の化合物:

アンテピリン: 4-ヒドロキシアンテピリンが由来する親化合物です。

シチコリン: 生体分布を研究するために、4-ヒドロキシアンテピリンと組み合わせて使用されることが多いです。

チオペンタルナトリウム: 4-ヒドロキシアンテピリンによって分布が強化される別の化合物です

独自性: 4-ヒドロキシアンテピリンは、脳内の他の化合物の分布を大幅に強化する能力があるため、研究と治療的応用の両方において貴重なツールです .

生化学分析

Biochemical Properties

4-Hydroxyantipyrine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of antipyrine, a process that involves oxidative deamination

Cellular Effects

The effects of 4-Hydroxyantipyrine on cells and cellular processes are complex and multifaceted. It has been found to influence the pharmacokinetics of antipyrine in animal models . Specifically, it has been observed to decelerate the plasma elimination of intravenously administered antipyrine under certain conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyantipyrine can change over time. For instance, it has been observed that the plasma elimination of antipyrine is significantly decelerated under a steady-state concentration of 4-Hydroxyantipyrine

Metabolic Pathways

4-Hydroxyantipyrine is involved in the metabolic pathways of antipyrine . It is typically formed during the oxidative deamination of aminopyrine

準備方法

合成経路と反応条件: 4-ヒドロキシアンテピリンは、アミノピリンの酸化脱アミノ化によって合成されます。 この反応には、制御された条件下での酸化剤の使用が含まれ、目的の生成物が得られます .

工業生産方法: 4-ヒドロキシアンテピリンの工業生産は、通常、大規模酸化プロセスを含み、高純度と収率を確保します。 次に、この化合物は、結晶化またはその他の分離技術によって精製されます .

化学反応の分析

反応の種類: 4-ヒドロキシアンテピリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、さらに酸化されて異なる誘導体になる可能性があります。

還元: 特定の条件下で還元して、他の代謝産物を生成することができます。

一般的な試薬と条件:

酸化剤: 最初の合成とさらなる酸化反応で使用されます。

還元剤: 化合物を修飾するために還元反応で使用されます。

生成される主要な生成物:

酸化誘導体: 酸化反応によって生成されます。

還元代謝産物: 還元プロセスによって生成されます。

置換化合物: 置換反応から生じます

類似化合物との比較

Antipyrine: The parent compound from which 4-Hydroxyantipyrine is derived.

Citicoline: Often used in conjunction with 4-Hydroxyantipyrine to study biodistribution.

Thiopental Sodium: Another compound whose distribution is enhanced by 4-Hydroxyantipyrine

Uniqueness: 4-Hydroxyantipyrine is unique due to its ability to significantly enhance the distribution of other compounds within the brain, making it a valuable tool in both research and therapeutic applications .

生物活性

4-Hydroxyantipyrine (4-OH) is a significant metabolite of antipyrine, a non-opioid analgesic and antipyretic agent. This compound has garnered attention for its role in pharmacokinetics and as a biomarker in drug metabolism studies. This article will delve into the biological activity of 4-Hydroxyantipyrine, highlighting its metabolic pathways, pharmacological effects, and implications in clinical research.

Metabolism and Pharmacokinetics

4-Hydroxyantipyrine is primarily formed through the hepatic metabolism of antipyrine via cytochrome P450 enzymes. The main isoforms involved in its formation include CYP1A2 and CYP3A4, which are crucial for the 4-hydroxylation process. Studies have shown that over 90% of an administered dose of antipyrine is excreted in urine as metabolites, with 4-hydroxyantipyrine being one of the major products alongside norantipyrine and 3-hydroxymethylantipyrine .

Table 1: Major Metabolites of Antipyrine

| Metabolite | Formation Pathway | Key Enzyme(s) Involved |

|---|---|---|

| 4-Hydroxyantipyrine | 4-Hydroxylation | CYP1A2, CYP3A4 |

| Norantipyrine | N-Dealkylation | CYP2C, CYP1A2 |

| 3-Hydroxymethylantipyrine | Hydroxylation | CYP1A2, CYP2C9 |

Pharmacological Effects

Research indicates that 4-Hydroxyantipyrine exhibits various pharmacological properties:

- Biodistribution Promoter : It has been shown to enhance the tissue-to-plasma concentration ratio of certain drugs, such as citicoline and thiopental sodium, particularly in the brain and liver . This property suggests its potential utility in improving drug delivery to target tissues.

- Influence on Cytochrome P450 Activity : As a substrate for cytochrome P450 enzymes, 4-OH serves as a marker for studying hepatic oxidative metabolism. Its clearance can provide insights into the functional capacity of liver enzymes in different populations, including patients with liver disease .

Case Studies

- Endotoxin Administration : A study investigated the effects of endotoxin on antipyrine clearance and found that administration resulted in decreased hepatic drug-metabolizing enzyme activity. This illustrates how external factors can influence the metabolism of compounds like 4-hydroxyantipyrine .

- Chronic Liver Disease : Another study measured antipyrine clearance and its metabolites in patients with chronic liver disease. The findings highlighted significant alterations in drug metabolism profiles, emphasizing the importance of monitoring 4-hydroxyantipyrine levels as a biomarker for hepatic function .

Research Findings

Recent studies have explored various aspects of 4-Hydroxyantipyrine's biological activity:

- In Vivo Studies : Research has demonstrated that coadministration of 4-Hydroxyantipyrine can significantly increase the biodistribution of antipyrine itself, suggesting a synergistic effect that could be harnessed for therapeutic purposes .

- Metabolic Pathway Analysis : Advanced studies using human liver microsomes have identified multiple cytochrome P450 isoforms involved in the metabolism of antipyrine and its derivatives, providing a comprehensive understanding of how these enzymes interact with 4-Hydroxyantipyrine .

特性

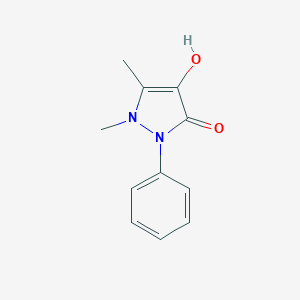

IUPAC Name |

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVPTPMWXJSBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168242 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-63-5 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。